3-Chloro-N-phenylpropanamide
Overview
Description
3-Chloro-N-phenylpropanamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3-Chloro-N-phenylpropanamide can be achieved through the Schotten-Baumann reaction . This reaction involves the use of 3-chloropropanoyl chloride . The synthesis process is efficient and atom economical .Molecular Structure Analysis
The InChI code for 3-Chloro-N-phenylpropanamide is 1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) . The IUPAC name for this compound is 3-chloro-N-phenylpropanamide .Physical And Chemical Properties Analysis
3-Chloro-N-phenylpropanamide has a boiling point of 360.2°C at 760 mmHg . It is stored in an inert atmosphere at room temperature . The compound has a predicted density of 1.220±0.06 g/cm3 .Scientific Research Applications
Pharmaceutical Research
3-Chloro-N-phenylpropanamide: is a compound with potential applications in medicinal chemistry. It has been identified as a CYP1A2 inhibitor , which means it could be used to modulate the metabolism of drugs metabolized by this enzyme . This property is significant for drug-drug interaction studies and could lead to the development of new therapeutic agents.
Agriculture
In the agricultural sector, 3-Chloro-N-phenylpropanamide could be explored for its role as a precursor in the synthesis of plant growth regulators . These substances are crucial in enhancing crop yield, controlling plant growth, and improving the quality of produce .
Industrial Processes
The compound is used in the continuous flow synthesis of phenyl acrylamide, a valuable intermediate for organic synthesis. This process is important for the production of polymers, fine chemicals, and pharmaceuticals, offering a more sustainable and safer alternative to conventional batch reactions .
Environmental Science
In environmental science, 3-Chloro-N-phenylpropanamide is involved in the development of sustainable chemistry practices. Its use in continuous flow processes minimizes the environmental impact by reducing hazardous solvents and energy consumption .
Biochemistry
3-Chloro-N-phenylpropanamide: has applications in biochemistry research, particularly in the study of enzyme-mediated reactions. It can be used to investigate enzymatic processes and the synthesis of bioactive molecules .
Material Science
This compound is also relevant in material science, where it serves as a building block for the synthesis of functional acrylamides. These are used in various applications such as coatings, hydrogels, adhesives, and ion exchange membranes, which are vital for technological advancements .
Safety and Hazards
The safety information for 3-Chloro-N-phenylpropanamide indicates that it is a potential hazard. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
The development of an efficient and robust continuous flow process for the synthesis of acrylamides, including 3-Chloro-N-phenylpropanamide, is a promising direction for future research . This approach could lead to more sustainable chemistry, minimizing side-products and enabling safe and convenient scale-up .
Mechanism of Action
Biochemical Pathways
It’s known that this compound can be used in the synthesis of functional acrylamides, which are valuable intermediates for organic synthesis and building blocks in many industrial areas, like polymer synthesis, fine chemicals, and pharmaceutics .
Pharmacokinetics
As a synthetic intermediate, it’s primarily used in laboratory settings rather than administered in biological systems .
Result of Action
As a synthetic intermediate, its primary role is in the synthesis of other compounds rather than exerting a direct biological effect .
Action Environment
The action of 3-Chloro-N-phenylpropanamide is influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals. In a laboratory setting, the reaction conditions can be carefully controlled to optimize the yield of the desired product .
properties
IUPAC Name |
3-chloro-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXJYUFHAXXSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286583 | |
Record name | 3-Chloro-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-phenylpropanamide | |
CAS RN |
3460-04-6 | |
Record name | 3460-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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